
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile
Description
2-(Pyridin-3-yl)pyrimidine-5-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-3-yl group at position 2 and a nitrile group at position 4. Its structure enables diverse intermolecular interactions, making it a scaffold of interest in medicinal chemistry.
Propriétés
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUQDTPKOZAXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857303 | |
Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101688-01-1 | |
Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Esterification of Nicotinic Acid
Nicotinic acid undergoes esterification with methanol under acidic conditions to yield methyl nicotinate. This step typically achieves >90% conversion using H₂SO₄ as a catalyst at reflux.
Oxidation to Pyridine N-Oxide
Methyl nicotinate is oxidized with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–25°C for 12 hours, forming pyridine N-oxide. The N-oxide intermediate activates the pyridine ring for subsequent nucleophilic substitution.
Cyano Group Introduction via Nucleophilic Substitution
The N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) at 60°C. This step introduces the cyano group at the ortho position relative to the N-oxide, yielding 2-cyano-3-(methoxycarbonyl)pyridine.
Cyclization to Pyrimidine Core
The final step involves cyclization with ammonium chloride and sodium ethoxide in ethanol under reflux. This forms the pyrimidine ring, with the pyridin-3-yl moiety retained at the 2-position. Yields for this step range from 50–65%, with purification via recrystallization from acetic acid.
Table 1: Reaction Conditions for Nicotinic Acid-Derived Synthesis
Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
1 | H₂SO₄, MeOH | Reflux | 6 | 92 |
2 | mCPBA, CH₂Cl₂ | 0–25°C | 12 | 85 |
3 | TMSCN, BF₃·OEt₂ | 60°C | 8 | 78 |
4 | NH₄Cl, NaOEt, EtOH | Reflux | 6 | 58 |
Cyclocondensation of Pyridine-3-Carbaldehyde
A one-pot cyclocondensation strategy employs pyridine-3-carbaldehyde, ethyl cyanoacetate, and thiourea under basic conditions, inspired by methods for analogous pyrimidine-5-carbonitriles.
Reaction Mechanism
The aldehyde undergoes Knoevenagel condensation with ethyl cyanoacetate to form an α,β-unsaturated nitrile. Subsequent cyclization with thiourea in the presence of potassium carbonate generates the pyrimidine ring. The thiourea acts as a sulfur donor, which is later eliminated during acidification.
Optimized Procedure
A mixture of pyridine-3-carbaldehyde (0.01 mol), ethyl cyanoacetate (0.01 mol), thiourea (0.01 mol), and K₂CO₃ (0.01 mol) in ethanol (30 mL) is refluxed for 6 hours. After cooling, the precipitate is filtered, dissolved in hot water, and acidified with acetic acid to yield the crude product. Recrystallization from ethanol affords this compound in 45–55% yield.
Key Advantages :
-
Single-step synthesis reduces purification complexity.
-
Utilizes inexpensive, commercially available reagents.
Limitations :
-
Moderate yields due to competing side reactions.
-
Requires careful pH control during acidification.
Palladium-Catalyzed Cross-Coupling
Patent literature discloses a Suzuki-Miyaura coupling approach for synthesizing 2-(pyridin-3-yl)pyrimidine derivatives.
Boronic Ester Preparation
5-Bromopyrimidine-2-carbonitrile is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C, forming the corresponding boronic ester.
Coupling with 3-Bromopyridine
The boronic ester reacts with 3-bromopyridine under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 90°C for 12 hours. This cross-coupling installs the pyridin-3-yl group at the 2-position of the pyrimidine ring.
Table 2: Cross-Coupling Reaction Parameters
Parameter | Value |
---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) |
Solvent System | DME/H₂O (3:1) |
Temperature | 90°C |
Time | 12 h |
Yield | 70–75% |
Advantages :
-
High regioselectivity.
-
Compatible with diverse pyridine substrates.
Challenges :
-
Requires air-sensitive catalysts.
-
Higher cost due to palladium reagents.
Comparative Analysis of Methods
Table 3: Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Cost |
---|---|---|---|---|
Nicotinic Acid Route | 58 | 95 | Moderate | Low |
Cyclocondensation | 55 | 90 | High | Very Low |
Suzuki Coupling | 75 | 98 | Low | High |
-
Nicotinic Acid Route : Best for gram-scale synthesis with straightforward intermediates but suffers from multi-step inefficiencies.
-
Cyclocondensation : Ideal for rapid access but requires optimization to improve yields.
-
Suzuki Coupling : Superior for precision and purity but limited by catalyst cost.
Analyse Des Réactions Chimiques
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising activity as an anticancer agent by inhibiting tyrosine kinases such as the epidermal growth factor receptor (EGFR). Additionally, this compound has demonstrated antimicrobial properties, making it a potential candidate for the development of new antibiotics . In the field of material science, this compound is used as a building block for the synthesis of advanced materials with unique electronic and optical properties .
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Key Research Findings and Implications
- Anti-Tubercular Activity : Chloro and methylsulfanyl groups at positions 4 and 6 significantly enhance activity against M. tuberculosis (MIC ≤1 µg/mL) .
- Anticancer Potential: Methoxyphenyl and methylthio groups synergize to induce apoptosis via PI3K/AKT, with IC50 values <10 µM in breast cancer cell lines .
- Immunosuppression: Adamantane-based derivatives show nanomolar IC50 values against PKCθ, a key target in autoimmune disease therapy .
Activité Biologique
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring attached to a pyrimidine core with a cyano group at the 5-position. Its molecular formula is CHN, and it has a molecular weight of approximately 173.18 g/mol. The presence of both pyridine and pyrimidine rings contributes to its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on COX-2 activity. In vitro assays revealed that it possesses IC values comparable to established COX-2 inhibitors such as Celecoxib, indicating its potential as an anti-inflammatory agent .
2. Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, have shown anticancer activity by targeting the PI3K/AKT signaling pathway. This pathway is crucial for cell proliferation and survival in various cancer types . The compound's ability to inhibit this pathway suggests potential applications in cancer therapy.
3. Antimicrobial Activity
Studies have also explored the antimicrobial properties of pyrimidine derivatives. Compounds similar to this compound have been reported to exhibit antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for 2-(pyridin-3-yl)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step coupling reactions. For example, a pyridine ring is introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) with a boronic acid derivative . Alternatively, nucleophilic substitution at the pyrimidine ring can attach the pyridinyl group. Key variables include solvent choice (DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%). Yields range from 40% to 75%, with purity confirmed via HPLC (>95%) .
Q. How is the compound characterized spectroscopically, and what are critical spectral markers?
- NMR : The pyridinyl protons appear as doublets at δ 8.5–9.0 ppm (aromatic region), while the pyrimidine ring protons resonate at δ 7.5–8.2 ppm. The nitrile group (C≡N) is observed as a sharp singlet at ~110 ppm in NMR .
- FT-IR : A strong absorption band at ~2200 cm confirms the nitrile group.
- Mass Spectrometry : The molecular ion peak [M+H] at m/z 182.18 matches the molecular formula .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound for kinase inhibition?
Density Functional Theory (DFT) calculations reveal electron-deficient regions in the pyrimidine ring, making it a potential hinge-binding motif for kinases. Docking studies (e.g., using AutoDock Vina) show favorable binding to ATP pockets of PKCθ (ΔG ≈ -9.2 kcal/mol), aligning with experimental IC values in the nanomolar range . Modifications at the pyridine’s 4-position (e.g., adding sulfonyl groups) enhance hydrophobic interactions with kinase residues like Leu340 and Val336 .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -CN, -CF) increase electrophilicity, enhancing interactions with cysteine residues in enzymes .
- Bulkier substituents (e.g., adamantane derivatives) improve selectivity by reducing off-target binding . Standardized assay conditions (e.g., pH 7.4, 10% FBS) and orthogonal validation (SPR, ITC) are critical for reproducibility .
Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?
The nitrile group hydrolyzes to an amide in acidic (pH < 3) or basic (pH > 10) conditions. Stability studies (HPLC monitoring) show:
- t (25°C): >48 hours in neutral buffers (pH 6–8).
- Degradation products : 2-(pyridin-3-yl)pyrimidine-5-carboxamide and NH under alkaline conditions . Polar aprotic solvents (e.g., DMSO) enhance stability by minimizing solvolysis.
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Analytical Workflow : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS for impurity profiling.
- Bioactivity Validation : Pair enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., Jurkat T-cells for immunomodulatory effects) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.